9-Fluoro-1,7-phenanthroline
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Overview
Description
9-Fluoro-1,7-phenanthroline is a heterocyclic aromatic compound that belongs to the phenanthroline family It is characterized by the presence of a fluorine atom at the 9th position of the phenanthroline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-1,7-phenanthroline typically involves the fluorination of 1,7-phenanthroline. One common method is the direct nucleophilic substitution of 1,7-phenanthroline with a fluorinating agent such as 4,7-dichloro-1,10-phenanthroline . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-1,7-phenanthroline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Complexation: It forms stable complexes with various metal ions, which is a key feature in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.
Complexation: Metal salts such as copper(II) chloride or nickel(II) acetate are used to form metal complexes with this compound. The reactions are usually carried out in solvents like ethanol or methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenanthroline derivatives can be formed.
Metal Complexes: Complexes with distinct coordination geometries and properties, such as luminescent or catalytic activities.
Scientific Research Applications
9-Fluoro-1,7-phenanthroline has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their electronic and structural properties.
Materials Science: The metal complexes of this compound are explored for their potential use in materials with specific optical or electronic properties.
Medicinal Chemistry: Research is ongoing to investigate the biological activities of this compound and its derivatives, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 9-Fluoro-1,7-phenanthroline involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting metal ion homeostasis in cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form strong metal-ligand bonds is a key factor in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry, differing by the absence of the fluorine atom at the 9th position.
4,7-Difluoro-1,10-phenanthroline: Another fluorinated derivative with fluorine atoms at the 4th and 7th positions.
Uniqueness
9-Fluoro-1,7-phenanthroline is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and reactivity compared to other phenanthroline derivatives. This unique structure allows for the formation of distinct metal complexes with potentially different properties and applications .
Properties
CAS No. |
191861-17-3 |
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Molecular Formula |
C12H7FN2 |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
9-fluoro-1,7-phenanthroline |
InChI |
InChI=1S/C12H7FN2/c13-9-6-10-11(15-7-9)4-3-8-2-1-5-14-12(8)10/h1-7H |
InChI Key |
UEXDUNFEZBIYAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)N=CC(=C3)F)N=C1 |
Origin of Product |
United States |
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